8-amino-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-amino-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class of molecules Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common approach is to start with a purine derivative and introduce the amino, methyl, and phenylpropyl groups through a series of substitution and addition reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs optimized reaction conditions and advanced purification techniques to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
8-amino-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.
Substitution: The amino and phenylpropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized purine compounds.
Scientific Research Applications
8-amino-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate the role of purine derivatives in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include the development of drugs targeting specific enzymes or receptors involved in diseases.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-amino-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine compound used in respiratory medicine.
Adenine: A fundamental component of nucleotides in DNA and RNA.
Uniqueness
8-amino-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine or theophylline, this compound’s phenylpropyl group provides additional hydrophobic interactions, potentially enhancing its binding affinity and specificity for certain targets.
Properties
IUPAC Name |
8-amino-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-19-12-11(13(21)18-15(19)22)20(14(16)17-12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H2,16,17)(H,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGFCCNDYUVSSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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